Methyl 17-acetoxyoctadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 17-acetoxyoctadecanoate can be synthesized through the esterification of 17-hydroxy-octadecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 17-acetoxyoctadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 17-hydroxy-octadecanoic acid and methanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: 17-hydroxy-octadecanoic acid and methanol.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: 17-hydroxy-octadecanoic acid.
Scientific Research Applications
Methyl 17-acetoxyoctadecanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of methyl 17-acetoxyoctadecanoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may interact with lipid metabolism pathways and influence the synthesis and degradation of fatty acids .
Comparison with Similar Compounds
Similar Compounds
Methyl 17-hydroxy-octadecanoate: Similar structure but lacks the acetoxy group.
Octadecanoic acid, 17-(acetyloxy)-: Similar structure but not esterified with methanol.
Uniqueness
Methyl 17-acetoxyoctadecanoate is unique due to the presence of both an ester and an acetoxy group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
CAS No. |
2380-15-6 |
---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl 17-acetyloxyoctadecanoate |
InChI |
InChI=1S/C21H40O4/c1-19(25-20(2)22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21(23)24-3/h19H,4-18H2,1-3H3 |
InChI Key |
GHOGWQZUCCAYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCC(=O)OC)OC(=O)C |
Origin of Product |
United States |
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